molecular formula C8H8INO2 B8124176 3-Iodo-2-(oxetan-3-yloxy)-pyridine

3-Iodo-2-(oxetan-3-yloxy)-pyridine

Cat. No.: B8124176
M. Wt: 277.06 g/mol
InChI Key: RWCTVHXHDUTCLD-UHFFFAOYSA-N
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Description

3-Iodo-2-(oxetan-3-yloxy)-pyridine is an organic compound that features a pyridine ring substituted with an iodo group at the third position and an oxetane ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-(oxetan-3-yloxy)-pyridine typically involves the iodination of 2-(oxetan-3-yloxy)-pyridine. The reaction is carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-(oxetan-3-yloxy)-pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodo group is replaced by other functional groups.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

    Coupling Reactions: Products are typically more complex organic molecules with extended conjugation or additional functional groups.

Scientific Research Applications

3-Iodo-2-(oxetan-3-yloxy)-pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-2-(oxetan-3-yloxy)-pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, while the iodo group can undergo substitution or coupling reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    3-Iodooxetane: Similar in structure but lacks the pyridine ring.

    2-Iodo-1,3-epoxypropane: Another iodo-substituted oxetane derivative.

    Oxetane, 3-iodo-: A simpler oxetane derivative with an iodo group.

Uniqueness

3-Iodo-2-(oxetan-3-yloxy)-pyridine is unique due to the combination of the pyridine ring and the oxetane ring, which imparts distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to simpler analogs.

Properties

IUPAC Name

3-iodo-2-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCTVHXHDUTCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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